Ethanone, 1-(4,5-dihydro-2-furanyl)-(9CI)
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Overview
Description
2-Acetyl-4,5-dihydrofuran is an organic compound belonging to the furan family It is characterized by a furan ring with an acetyl group at the second position and a dihydrofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dihydrofuran can be achieved through several methods. One common approach involves the reaction of furans with acetic anhydride in the presence of a catalyst such as zinc salt. The reaction is typically carried out at temperatures ranging from -10°C to 30°C, followed by heating to 30-120°C under controlled pressure conditions . Another method involves the use of α-chloro ketones and β-dicarbonyl compounds under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-Acetyl-4,5-dihydrofuran often involves optimizing the reaction conditions to improve yield and reduce material loss. The process may include steps such as recycling acetic acid and refining the product through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different products depending on the oxidizing agents and conditions used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones, and other substituted furan derivatives .
Scientific Research Applications
2-Acetyl-4,5-dihydrofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Acetyl-4,5-dihydrofuran exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Acetyl-4,5-dihydrofuran can be compared with other similar compounds such as benzofuran and its derivatives. While benzofuran compounds are known for their antimicrobial and anticancer activities, 2-Acetyl-4,5-dihydrofuran is unique due to its specific structure and reactivity . Similar compounds include:
Benzofuran: Known for its wide range of biological activities.
Furan-3-carboxylates: These compounds have significant biologically active properties and are used in various applications.
Dihydrofuran derivatives: These compounds are used in the synthesis of complex organic molecules and have various industrial applications.
Properties
CAS No. |
165954-90-5 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h3H,2,4H2,1H3 |
InChI Key |
TVRFTXOEAVVFCL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCO1 |
Canonical SMILES |
CC(=O)C1=CCCO1 |
Synonyms |
Ethanone, 1-(4,5-dihydro-2-furanyl)- (9CI) |
Origin of Product |
United States |
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